![molecular formula C18H22N2O5S B5615352 (4aR*,8aR*)-2-(1-benzofuran-5-ylcarbonyl)-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5615352.png)
(4aR*,8aR*)-2-(1-benzofuran-5-ylcarbonyl)-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol
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Overview
Description
The compound "(4aR*,8aR*)-2-(1-benzofuran-5-ylcarbonyl)-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol" belongs to a class of chemicals that have been synthesized for various biological and chemical studies. While specific information on this exact compound may be limited, compounds with similar structures, such as naphthyridines and benzofurans, have been extensively studied for their diverse chemical and biological properties.
Synthesis Analysis
Synthetic approaches for related naphthyridine and benzofuran derivatives typically involve condensation reactions, cyclization, and substitutions. For example, novel synthesis methods have been developed for substituted naphthyridine and benzofuran derivatives, utilizing condensation reactions and microwave irradiation methods for enhanced efficiency and yield (Ravi et al., 2018).
Molecular Structure Analysis
Structural analysis often employs spectroscopic methods like FTIR, NMR (1H NMR and 13C NMR), and X-ray diffraction. These techniques help determine the molecular geometry, confirm the chemical structure, and analyze the electronic environment within the molecule. For instance, studies have shown how DFT (Density Functional Theory) can be used to understand the molecular structure and vibrational frequencies of similar compounds (Sarojini et al., 2012).
Chemical Reactions and Properties
Chemical properties, such as reactivity and stability, are influenced by the compound's structure. Naphthyridine and benzofuran derivatives often undergo reactions like transannulation, Pictet-Spengler reactions, and others, leading to a variety of biological and chemical functionalities. The interactions and substituent effects within these molecules can significantly alter their chemical behavior and applications (Manna & Agrawal, 2010).
properties
IUPAC Name |
[(4aR,8aR)-4a-hydroxy-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-(1-benzofuran-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-26(23,24)20-8-6-18(22)5-7-19(11-15(18)12-20)17(21)14-2-3-16-13(10-14)4-9-25-16/h2-4,9-10,15,22H,5-8,11-12H2,1H3/t15-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIJILXXIBKUSK-CRAIPNDOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CCN(CC2C1)C(=O)C3=CC4=C(C=C3)OC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CC[C@@]2(CCN(C[C@@H]2C1)C(=O)C3=CC4=C(C=C3)OC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4aR,8aR)-4a-hydroxy-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-(1-benzofuran-5-yl)methanone |
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